Ethyl 2-(tributylstannyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a tributylstannyl group at the 2-position of the thiazole ring
Preparation Methods
The synthesis of ethyl 2-(tributylstannyl)thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as palladium(0) or palladium(II) complexes, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Chemical Reactions Analysis
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halides, such as bromides or iodides, and nucleophiles like amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are often used.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules. The tributylstannyl group is particularly useful in Stille coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(tributylstannyl)thiazole-4-carboxylate in biological systems is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The aromaticity and electronic properties of the thiazole ring allow it to participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Ethyl 2-(tributylstannyl)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(2-thienyl)thiazole-4-carboxylate: This compound has a thienyl group instead of a tributylstannyl group, which affects its reactivity and applications.
2-(Tributylstannyl)thiazole: Similar to this compound but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Properties
IUPAC Name |
ethyl 2-tributylstannyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-2-9-6(8)5-3-10-4-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWFYRMBJKQPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2SSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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